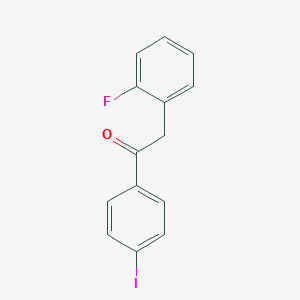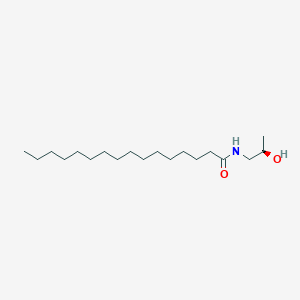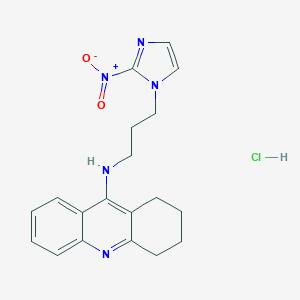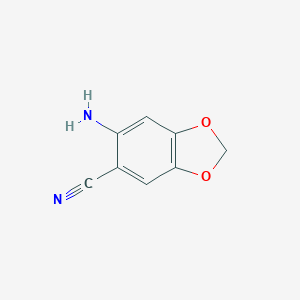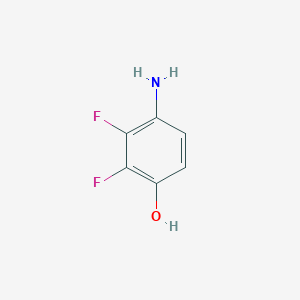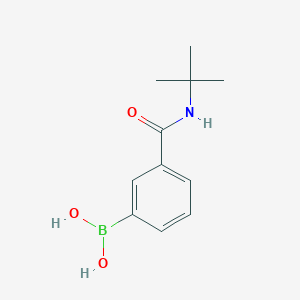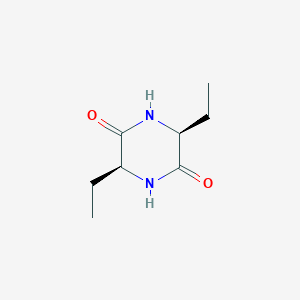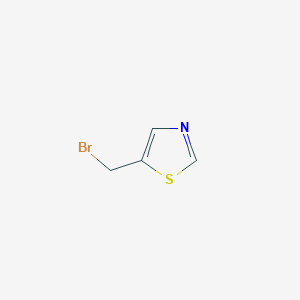
5-(Bromomethyl)thiazole
Overview
Description
5-(Bromomethyl)thiazole (BMT) is an organic compound belonging to the thiazole family of heterocyclic compounds. It is an important intermediate in the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. BMT is also used in the synthesis of polymers, polyurethanes, and polyamides. This article provides an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Scientific Research Applications
Synthesis and Functionalization :
- "5-(Hydroxymethyl)thiazole" is a versatile building block for many biologically active compounds. A method for synthesizing its stable isotope-labeled counterpart, potentially useful for creating radioactive isotope-labeled thiazole compounds, was developed (Lin, Salter, & Gong, 2009).
- "2-Alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles" can be synthesized and used for selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).
Antimicrobial and Antitumor Activity :
- Thiazole derivatives, including those containing bromomethyl groups, show significant antimicrobial, antiprotozoal, and antitumor activities. This underlines the importance of thiazoles in medicinal chemistry (Borcea, Ionuț, Crișan, & Oniga, 2021).
- New heterocycles linked thiazole conjugates, potentially including bromomethyl groups, were synthesized and showed promising inhibition activity against hepatic cancer cell lines (Rashdan, El-Naggar, & Abdelmonsef, 2021).
- Benzimidazole-5-(aryldiazenyl)thiazole derivatives, starting with 2-(bromomethyl)-1H-benzimidazole, were synthesized and showed notable antibacterial and antitumor activities (Khalifa et al., 2018).
Other Applications :
- Thiazole derivatives, including those with bromomethyl groups, were found to be effective in various applications, including antibacterial activities and as potential endocannabinoid hydrolase MAGL inhibitors (Santosh et al., 2018).
- 5-(Bromomethyl)thiazole and its derivatives can be utilized in the synthesis of complex molecules with pharmaceutical potential, such as compounds with thiopyrano[2,3-d][1,3]thiazole core (Atamanyuk et al., 2014).
- Thiazole-based aromatic heterocyclic fluorescent compounds, potentially including this compound derivatives, have been designed and prepared for applications in electronics and optics (Tao et al., 2013).
Mechanism of Action
Target of Action
5-(Bromomethyl)thiazole is a derivative of thiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities . . Thiazole derivatives have been found to exhibit a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to receptors, triggering specific cellular responses . The bromomethyl group in this compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific biological activity . For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, nerve signal transmission, and tumor growth .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that this compound could potentially be absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a wide range of effects, depending on its specific targets and mode of action .
Properties
IUPAC Name |
5-(bromomethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILBLIIPUYFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617079 | |
| Record name | 5-(Bromomethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167998-61-0 | |
| Record name | 5-(Bromomethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167998-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
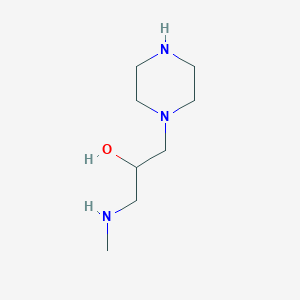
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)
